molecular formula C15H9N5 B427522 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-58-4

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B427522
CAS No.: 338394-58-4
M. Wt: 259.27g/mol
InChI Key: FLORBYSMCRRTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-Cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic data. For instance, the 1H NMR (DMSO-d6) δ = 3.87 (s, 3H, OCH3),7.16 (d, 2H, J = 8.7 Hz, Ar–H), 7.62–8.44 (m, 12H, Ar–H), 8.17 (s, 1H, pyrimidine-H), 8.23 (s, 1H, CH) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are part of the synthetic transformations of Pyrazolo[1,5-a]pyrimidines . These transformations are developed by various researchers for the preparation and post-functionalization of this functional scaffold .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its synthesis. For instance, it forms yellow crystals, has a melting point of 245 °C, and shows a peak at 2219 cm−1 in the IR spectrum, which corresponds to the CN group .

Scientific Research Applications

Synthesis and Antibacterial Activity

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives have been synthesized and studied for their antibacterial properties. For instance, Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity. These compounds were prepared using a one-pot, three-component reaction involving an aldehyde, malononitrile, and benzamidine hydrochloride (Rostamizadeh et al., 2013).

Electrophilic Substitution Reactions

The potential for electrophilic substitution reactions involving pyrazolo[1,5-a]pyrimidine derivatives has been explored. For instance, Atta (2011) utilized 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines as precursors to create a series of novel compounds through reactions with various electrophilic reagents (Atta, 2011).

Novel Compound Synthesis

This compound has been utilized as a precursor for synthesizing various novel polyheterocyclic compounds. Metwally et al. (2017) reported the synthesis of several novel compounds by treating 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with phenyl isothiocyanate (Metwally et al., 2017).

Positron Emission Tomography (PET) Imaging

In the field of medical imaging, particularly PET, pyrazolo[1,5-a]pyrimidine derivatives have been investigated. Xu et al. (2012) synthesized 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET, demonstrating their potential use in medical diagnostics (Xu et al., 2012).

Corrosion Inhibition

These compounds have also been studied for their potential as corrosion inhibitors. Mahgoub et al. (2010) investigated the use of pyrazolo[1,5-c]pyrimidine derivatives as inhibitors to control the corrosion of ferrous alloys in cooling water systems, highlighting their application in industrial maintenance (Mahgoub et al., 2010).

Future Directions

The future directions for “2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” could involve further exploration of its medicinal chemistry applications, given the significant impact of Pyrazolo[1,5-a]pyrimidine derivatives in this field . Additionally, its photophysical properties could be leveraged in material science .

Biochemical Analysis

Biochemical Properties

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Notably, it has been shown to inhibit the CDK2 enzyme, which is essential for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A and thereby inhibiting the phosphorylation of target proteins involved in cell cycle progression . Additionally, molecular docking studies have demonstrated that this compound forms hydrogen bonds with key amino acid residues in the CDK2 active site, enhancing its inhibitory activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines such as HepG-2, MCF-7, and Hela, the compound has demonstrated significant cytotoxicity . It induces cell cycle arrest at different phases, including G2/M and G1/S, depending on the specific cell line . Furthermore, this compound promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins . These effects on cell signaling pathways and gene expression contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s binding interactions with CDK2 involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to inhibit other kinases involved in cell proliferation and survival, further contributing to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that its cytotoxic effects on cancer cells are sustained over time, with prolonged exposure leading to increased apoptosis and cell death . In vivo studies have also demonstrated that the compound maintains its efficacy in reducing tumor growth over extended treatment durations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites retain the compound’s inhibitory activity against CDK2 and other kinases, contributing to its overall anticancer effects . Additionally, the compound’s metabolism involves conjugation reactions, such as glucuronidation, which enhance its solubility and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . It accumulates in tumor tissues, where it exerts its cytotoxic effects by inhibiting CDK2 and other kinases . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to penetrate cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other kinases . Additionally, it has been observed to accumulate in the nucleus, where it may influence gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5/c16-8-6-13-12(10-17)15-18-9-7-14(20(15)19-13)11-4-2-1-3-5-11/h1-5,7,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORBYSMCRRTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327515
Record name 2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338394-58-4
Record name 2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 6
2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.